molecular formula C20H16ClNO B2405798 2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 14073-28-0

2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B2405798
CAS RN: 14073-28-0
M. Wt: 321.8
InChI Key: LZABQGAVOJNWQA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as 2CP-IP, is a synthetic indole alkaloid compound that has been studied extensively due to its potential applications in scientific research and laboratory experiments. This compound has a wide range of biochemical and physiological effects, and can be synthesized in a variety of ways.

Scientific Research Applications

Structural Analysis and Molecular Interactions

2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been studied for its crystal and molecular structures, particularly focusing on intermolecular interactions. Such studies often involve single-crystal X-ray diffraction to understand the molecule's arrangement and stability within various structures. For example, Choudhury et al. (2004) analyzed C-H...O and C-H...π interactions in substituted 4-ketotetrahydroindoles, including a similar compound (Choudhury, Nagarajan, & Guru Row, 2004).

Potential for Anti-Inflammatory Applications

There has been significant interest in the potential anti-inflammatory properties of compounds similar to 2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. Singh et al. (2008) synthesized and evaluated a series of indoles, including a compound with a closely related structure, for their anti-inflammatory activity, demonstrating moderate to good activity (Singh, Bhati, & Kumar, 2008).

Exploration in Heterocyclic Design

Research has also focused on the role of similar molecules in heterocyclic design. Albov et al. (2005) conducted an X-ray diffraction study on a closely related compound, providing insights into molecular design and the formation of molecular aggregates (Albov, Rybakov, Babaev, & Aslanov, 2005).

Docking Studies and Molecular Structure

Docking studies and crystal structure analyses form another important area of research. Such studies, as conducted by Al-Hourani et al. (2015) on tetrazole derivatives, help in understanding the orientation and interaction of molecules in various biological processes, which is crucial for drug design (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Synthesis and Evaluation of Derivatives

The synthesis and evaluation of new derivatives of this compound have been a focus to enhance its properties and potential applications. Research by Singh and Vedi (2014) on triazolylindole derivatives for antifungal activity is an example of this approach (Singh & Vedi, 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-15-11-9-14(10-12-15)19-13-17-18(7-4-8-20(17)23)22(19)16-5-2-1-3-6-16/h1-3,5-6,9-13H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZABQGAVOJNWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

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